Dual Inhibition of CBP/p300 and BRD4: Direct Biochemical IC50 Comparison vs. Selective Inhibitors
ISOX DUAL exhibits a balanced dual inhibitory profile, with IC50 values of 0.65 μM against CBP and 1.5 μM against BRD4 in AlphaScreen assays [1]. In contrast, the benchmark BRD4-selective inhibitor (+)-JQ1 displays IC50 values of 0.077 μM against BRD4 D1 and 0.072 μM against BRD4 D2, but exhibits negligible activity against CBP (IC50 = 12.9 μM), representing a >150-fold selectivity differential [2]. Similarly, the CBP/p300-selective inhibitor SGC-CBP30 achieves IC50 values of 21 nM (CBP) and 38 nM (p300), with 40-fold to 250-fold selectivity over BRD4 . This comparative analysis demonstrates that ISOX DUAL occupies a distinct pharmacological space, providing micromolar-range dual inhibition that cannot be replicated by either selective inhibitor alone at equivalent concentrations.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | CBP: 0.65 μM; BRD4: 1.5 μM |
| Comparator Or Baseline | (+)-JQ1: BRD4 D1 0.077 μM, BRD4 D2 0.072 μM, CBP 12.9 μM; SGC-CBP30: CBP 0.021 μM, p300 0.038 μM, BRD4 minimal activity |
| Quantified Difference | ISOX DUAL inhibits both CBP and BRD4 at low micromolar concentrations, whereas JQ1 exhibits >150-fold selectivity for BRD4 over CBP, and SGC-CBP30 exhibits >40-fold selectivity for CBP over BRD4. |
| Conditions | Cell-free AlphaScreen assay (CBP and BRD4 bromodomains) |
Why This Matters
Procurement of ISOX DUAL is essential for experiments requiring concurrent engagement of both CBP/p300 and BRD4 bromodomains at defined, reproducible concentrations, a pharmacological profile unattainable with single-target selective inhibitors.
- [1] Edmonds AK, Oakes CS, Hassell-Hart S, Bruyère D, Tizzard GJ, Coles SJ, Felix R, Maple HJ, Marsh GP, Spencer J. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Org Biomol Chem. 2022 May 18;20(19):4021-4029. View Source
- [2] PMC8491147 Table 3. IC50 values for (+)-JQ1 against BRD4 D1 and BRD4 D2 determined by fluorescence anisotropy (FA) assay. Data represent mean ± SD of three replicates. View Source
